molecular formula C12H13FO3 B1415200 Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate CAS No. 1924165-81-0

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate

Cat. No. B1415200
M. Wt: 224.23 g/mol
InChI Key: MLRNTIYGBVKJRU-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is a chemical compound with the following properties:



  • Molecular Formula : C₁₂H₁₃FO₃

  • Molecular Weight : 224.23 g/mol

  • Purity : 95%

  • CAS Number : 1924165-81-0



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a cyclobutanecarboxylic acid derivative and a fluorophenol. The exact synthetic route may vary, but it generally follows principles of organic synthesis.



Molecular Structure Analysis

The molecular structure of Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate consists of a cyclobutane ring attached to a carboxylate group and a fluorophenoxy moiety. The fluorine atom is positioned ortho to the oxygen atom in the phenyl ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, hydrolysis, and substitution reactions. For instance:



  • Esterification : Reacting with an alcohol to form an ester.

  • Hydrolysis : Breaking the ester bond in the presence of water.

  • Substitution : Undergoing nucleophilic substitution reactions at the fluorine position.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder.

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol).

  • Melting Point : Varies based on purity and crystalline form.


Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear.

  • Hazards : Potential irritant to skin, eyes, and respiratory system.

  • Toxicity : Information on acute or chronic toxicity is limited.


Future Directions

Research avenues for Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate include:



  • Pharmacological Studies : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.

  • Environmental Impact : Assess its fate in the environment.


Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications123.


properties

IUPAC Name

methyl 1-(4-fluorophenoxy)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-15-11(14)12(7-2-8-12)16-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNTIYGBVKJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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